N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide
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Overview
Description
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide is a complex chemical compound with diverse applications across various fields, including chemistry, biology, medicine, and industry. Its unique structure, which combines an isoquinoline moiety with a sulfonyl phenyl group and a methyl isoxazolecarboxamide, lends it interesting properties that are exploited in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide typically involves multi-step organic reactions. One common route begins with the preparation of the isoquinoline derivative, followed by sulfonation to introduce the sulfonyl group. The phenyl group is then coupled to the sulfonated isoquinoline derivative. Finally, the isoxazolecarboxamide moiety is introduced through a cyclization reaction under specific conditions such as controlled temperature and pH.
Industrial Production Methods: : For industrial-scale production, the synthesis may be optimized for yield and efficiency. This often involves the use of automated reactors and continuous flow chemistry techniques to maintain consistent reaction conditions and product purity. The reactions are carefully monitored and controlled to ensure high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: : N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the compound.
Common Reagents and Conditions: : Common reagents used in reactions with this compound include strong acids or bases for catalysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like dichloromethane or ethanol are often used to facilitate these reactions under controlled temperatures ranging from -10°C to 150°C.
Major Products: : Major products formed from these reactions often involve modifications of the isoquinoline or isoxazolecarboxamide moieties. For instance, oxidation can lead to the formation of oxo derivatives, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, enhancing the compound's reactivity and applications.
Scientific Research Applications
Chemistry: : In chemistry, N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide is used as a building block for synthesizing more complex molecules
Biology: : In biological research, this compound is explored for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it valuable in studying cellular processes and protein functions.
Medicine: : In the medical field, this compound has shown promise as a therapeutic agent. It is investigated for its potential to modulate biological pathways involved in diseases such as cancer, inflammation, and neurological disorders. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and reducing inflammation in animal models.
Industry: : Industrial applications include its use as an intermediate in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for incorporation into polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide is complex and involves multiple molecular targets and pathways. The compound binds to specific proteins or enzymes, altering their activity and thereby affecting cellular functions. For example, it may inhibit a key enzyme involved in cell proliferation, leading to reduced tumor growth. Alternatively, it may modulate signaling pathways involved in inflammation, reducing the production of pro-inflammatory cytokines. The detailed molecular interactions and pathways are subjects of ongoing research to fully elucidate the compound's therapeutic potential.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other isoquinoline derivatives, sulfonyl phenyl compounds, and isoxazolecarboxamides. Examples are N-[4-(1,2,3,4-tetrahydroisoquinolin-7-ylsulfonyl)phenyl]-3-isoxazolecarboxamide and N-[4-(2,3-dihydro-1H-isoquinolin-4-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide.
Uniqueness: : What sets N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide apart is its specific combination of functional groups that confer unique reactivity and biological activity. The presence of the isoquinoline moiety alongside the sulfonyl and isoxazolecarboxamide groups provides a distinctive profile that is not found in other similar compounds. This unique structure allows it to interact with a broader range of biological targets and undergo a wider variety of chemical transformations.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-14-12-19(22-27-14)20(24)21-17-6-8-18(9-7-17)28(25,26)23-11-10-15-4-2-3-5-16(15)13-23/h2-9,12H,10-11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJPSVSSBXVVDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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